N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group on the phenyl ring and a tetrahydrofuran-3-yl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiolate.
Attachment of the Tetrahydrofuran-3-yl Ether Group: This step involves the reaction of the nicotinamide derivative with tetrahydrofuran-3-ol in the presence of a suitable activating agent like tosyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen.
Substitution: The tetrahydrofuran-3-yl ether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active nicotinamide derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent deacetylases (sirtuins) and other proteins involved in cellular metabolism.
Pathways Involved: Modulation of sirtuin activity, leading to effects on gene expression, DNA repair, and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, widely known for its role in cellular metabolism and as a vitamin B3 derivative.
N-(3-(methylthio)phenyl)nicotinamide: Lacks the tetrahydrofuran-3-yl ether group but shares the methylthio substitution.
6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the methylthio substitution but shares the tetrahydrofuran-3-yl ether group.
Uniqueness
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the combination of the methylthio and tetrahydrofuran-3-yl ether groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23-15-4-2-3-13(9-15)19-17(20)12-5-6-16(18-10-12)22-14-7-8-21-11-14/h2-6,9-10,14H,7-8,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYQGDXJSADJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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